Scopolamine butylbromide

Descripción

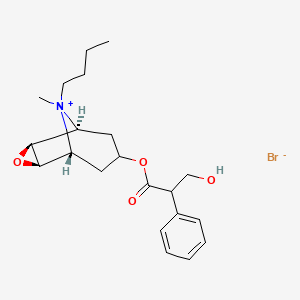

Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.

BUTYLSCOPOLAMINE BROMIDE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022718 | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

149-64-4 | |

| Record name | Butylscopolamine bromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Scopolamine Butylbromide on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic agent widely utilized for its spasmolytic properties on the smooth muscle of the gastrointestinal (GI) and genitourinary tracts.[1][2] It is a quaternary ammonium (B1175870) compound, a structural feature that confers low lipid solubility and limits its passage across the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other anticholinergics like atropine.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which scopolamine butylbromide exerts its relaxant effects on smooth muscle, details the experimental protocols used to characterize its activity, and presents quantitative data on its antagonist potency.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][4] In smooth muscle tissues, particularly in the GI tract, two main subtypes of muscarinic receptors are co-expressed: M2 and M3, with M2 receptors often being more abundant.[5][6] However, the M3 receptor subtype is considered the key mediator of the direct contractile response to acetylcholine.[5][7]

This compound exhibits a high affinity for muscarinic receptors located on smooth muscle cells.[8] By binding to these receptors, it competitively inhibits the action of the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This blockade prevents the series of intracellular events that lead to smooth muscle contraction, resulting in a spasmolytic or muscle-relaxing effect.[8][9]

Signaling Pathways in Smooth Muscle Contraction

Acetylcholine-induced smooth muscle contraction is a complex process mediated by distinct but interconnected signaling pathways initiated by the activation of M3 and M2 muscarinic receptors. This compound's efficacy lies in its ability to interrupt these cascades at their origin.

M3 Receptor-Mediated Contraction: The Gq/PLC Pathway

The canonical pathway for smooth muscle contraction is initiated by the coupling of ACh to M3 receptors, which are linked to the Gq/11 family of G-proteins.[6][10][11] This activation triggers a cascade that increases intracellular calcium concentration ([Ca²⁺]i), the primary trigger for contraction.

-

Gq Protein Activation: ACh binding to the M3 receptor causes a conformational change, activating the associated Gq protein.[11]

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[10][12]

-

IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14]

-

Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), inducing the release of stored Ca²⁺ into the cytoplasm.[10][14]

-

Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM). The Ca²⁺-CaM complex then binds to and activates Myosin Light Chain Kinase (MLCK).[11]

-

Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC₂₀). This phosphorylation enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.[14][15]

This compound, by blocking the M3 receptor, prevents this entire sequence of events from occurring, thereby inhibiting contraction.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pharmacological profile of hyoscine butylbromide

An In-depth Technical Guide on the Pharmacological Profile of Hyoscine Butylbromide

Introduction

Hyoscine butylbromide, also known as scopolamine (B1681570) butylbromide, is a semisynthetic quaternary ammonium (B1175870) derivative of hyoscine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1][2] First registered in Germany in 1951, it has become a widely utilized antispasmodic agent for the symptomatic relief of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal (GI), biliary, and genitourinary tracts.[3][4] Its clinical application extends to irritable bowel syndrome (IBS), biliary and renal colic, and reducing GI motility during diagnostic procedures.[1][2] As a quaternary ammonium compound, its structure confers distinct pharmacological properties, primarily a peripherally restricted action with minimal central nervous system (CNS) penetration, which distinguishes it from its parent compound, hyoscine.[1][5] This document provides a comprehensive overview of the pharmacological profile of hyoscine butylbromide, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Hyoscine butylbromide exerts its spasmolytic effect primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[3] Its secondary mechanism involves a ganglion-blocking effect through binding to nicotinic acetylcholine receptors.[3][6]

Muscarinic Receptor Antagonism

The primary mechanism of action is the blockade of muscarinic receptors on smooth muscle cells of the gastrointestinal tract.[3][7] It acts as a competitive antagonist, competing with acetylcholine for binding sites on M1, M2, and M3 receptor subtypes.[7] By preventing acetylcholine from binding and activating these G-protein coupled receptors, it inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation and spasmolysis.[7][8][9] This action is the basis for its therapeutic use in relieving abdominal pain secondary to cramping.[3]

Nicotinic Receptor Antagonism

In addition to its potent antimuscarinic activity, hyoscine butylbromide also exhibits a ganglion-blocking effect by binding to nicotinic acetylcholine receptors.[3][6] In vitro studies on human SH-SY5Y cells demonstrated that hyoscine butylbromide potently blocks neuronal nicotinic acetylcholine receptors in a similar concentration range to its muscarinic receptor inhibition.[10] This effect is suggested to be non-competitive and could contribute to its overall spasmolytic activity by modulating neurotransmission within the enteric nervous system.[10][11]

The quaternary ammonium structure of hyoscine butylbromide is critical to its pharmacological profile. The attachment of the butyl-bromide moiety results in high polarity, which limits its ability to cross the blood-brain barrier.[1] This effectively minimizes the undesirable CNS side effects, such as drowsiness, confusion, and hallucinations, that are commonly associated with tertiary amine anticholinergics like scopolamine.[1][12]

Pharmacokinetics

The pharmacokinetic profile of hyoscine butylbromide is characterized by low systemic absorption after oral administration and rapid distribution to tissues following intravenous injection.

Absorption

As a highly polar quaternary ammonium compound, hyoscine butylbromide is poorly absorbed from the gastrointestinal tract.[2]

-

Oral Bioavailability: Systemic bioavailability following oral administration is very low, generally estimated to be less than 1%.[3][6][9] Some estimates range from 0.25% to 8%.[2][13] Plasma concentrations are often below the limit of quantitation.[3]

-

Rectal Absorption: Absorption after rectal administration is also partial, at approximately 3%.[14]

-

Parenteral Administration: Intravenous or intramuscular administration results in immediate systemic availability.[2] The onset of action after injection is typically within 15 minutes.[13]

Distribution

Following intravenous administration, hyoscine butylbromide is rapidly distributed into the tissues.[5]

-

Volume of Distribution (Vss): The volume of distribution at steady state is approximately 128 L, corresponding to about 1.7 L/kg.[5][9]

-

Tissue Affinity: Due to its high affinity for muscarinic and nicotinic receptors, it is primarily distributed to muscle cells of the abdominal and pelvic areas, as well as in the intramural ganglia of the abdominal organs.[5][14] This high tissue affinity ensures that despite low plasma levels, the drug remains available at its site of action.[3][15]

-

Plasma Protein Binding: Plasma protein binding (primarily to albumin) is low, at approximately 4.4%.[5][14]

-

Blood-Brain Barrier: Animal studies and its chemical structure confirm that hyoscine butylbromide does not significantly cross the blood-brain barrier.[1][5]

Metabolism

The main metabolic pathway for hyoscine butylbromide is the hydrolytic cleavage of the ester bond.[2][5] This process yields metabolites, such as tropic acid derivatives, that have a low affinity for muscarinic receptors and are not considered to contribute significantly to the drug's effect.[2][5][16] Approximately 50% of the drug is metabolized by the liver.[9]

Elimination

-

Half-Life: After intravenous administration, the drug shows a rapid initial distribution phase (t½α = 4 min) and a subsequent elimination phase (t½β = 29 min).[5] The terminal elimination half-life (t½γ) is approximately 5 hours.[2][5] Following oral administration, the terminal half-life can range from 6.2 to 10.6 hours due to slower absorption.[2][14]

-

Clearance: The total clearance is 1.2 L/min.[5]

-

Excretion Routes: After an intravenous injection, 42% to 61% of the radioactive dose is excreted renally, and 28.3% to 37% is excreted faecally.[5][14] Approximately 50% of the drug excreted in the urine is unchanged.[5] After oral administration, over 90% of the dose is eliminated unchanged in the faeces, with less than 0.1% of the dose excreted in the urine, reflecting its poor absorption.[9][16]

Table 1: Pharmacokinetic Parameters of Hyoscine Butylbromide

| Parameter | Value | Route of Administration | Reference(s) |

|---|---|---|---|

| Bioavailability | <1% - 8% | Oral | [3][9][13] |

| ~3% | Rectal | [14] | |

| Time to Peak (Tmax) | Not applicable (rapid onset) | Intravenous | [2] |

| Volume of Distribution (Vss) | 128 L (~1.7 L/kg) | Intravenous | [5][9] |

| Plasma Protein Binding | ~4.4% (to albumin) | - | [5][14] |

| Total Clearance | 1.2 L/min | Intravenous | [5] |

| Terminal Elimination Half-Life (t½γ) | ~5 hours | Intravenous | [2][5] |

| 6.2 - 10.6 hours | Oral | [14] | |

| Primary Metabolism | Hydrolysis of ester bond | - | [2][5] |

| Excretion (IV) | 42-61% renal; 28-37% faecal | Intravenous | [5][14] |

| Excretion (Oral) | >90% faecal; <0.1% urinary | Oral |[9][16] |

Pharmacodynamics

Hyoscine butylbromide is a potent antispasmodic agent that acts as a smooth muscle relaxant.[15] Its pharmacodynamic effects are primarily localized to the gastrointestinal, biliary, and genitourinary tracts.[5]

-

Gastrointestinal Tract: It effectively reduces smooth muscle contractions and spasms, alleviating cramp-associated abdominal pain.[8] This makes it effective for conditions like IBS and gastroenteritis.[2][17]

-

Genitourinary Tract: The drug relaxes smooth muscle in the urinary system, making it useful for treating bladder spasms and renal colic.[2][16] It has also been shown to be effective in relieving dysmenorrhea.[2]

-

Biliary Tract: It provides relief from biliary spasms and colic.[15]

-

Secretions: As an anticholinergic, it can reduce the production of respiratory and gastrointestinal secretions.[1] In vitro studies on human intestinal tissue have highlighted a previously unknown antisecretory action that may be beneficial in secretory disorders.[11]

-

Lack of CNS Effects: Due to its inability to cross the blood-brain barrier, central anticholinergic effects are minimal at therapeutic doses.[1][5]

Table 2: In Vitro Inhibitory Concentrations of Hyoscine Butylbromide

| Parameter | Target/Agonist | Tissue/Cell Line | Value | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | Bethanechol (B1168659) (Muscle Contraction) | Human Intestine | 429 nmol/L | [11] |

| IC₅₀ | Bethanechol (Calcium Mobilization) | Human Intestine | 121 nmol/L | [11] |

| IC₅₀ | Bethanechol (Epithelial Secretion) | Human Intestine | 224 nmol/L | [11] |

| IC₅₀ | Acetylcholine (Nicotinic Current) | Human SH-SY5Y Cells | 0.19 µmol/L (190 nmol/L) | [10] |

| Interaction | Choline Transport | Human Placental Epithelial Cells | 1.4 nM (Ki) at 1 mM HBB |[5][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize hyoscine butylbromide.

Bioequivalence Clinical Trial Protocol

This protocol describes a typical single-dose, crossover study to assess the bioequivalence of two oral formulations of hyoscine butylbromide.

-

Study Design: A single-center, randomized, two-period, two-treatment, two-sequence, crossover bioequivalence study.[18]

-

Subjects: Healthy adult male and female volunteers (e.g., 28 subjects, aged 35-49 years).[18] Inclusion criteria include being healthy, while exclusion criteria include known hypersensitivity, pregnancy, or alcohol/drug abuse.[19]

-

Treatment: Subjects receive a single oral dose (e.g., 20 mg, as 2 x 10 mg tablets) of the test formulation and the reference formulation (e.g., Buscopan®) in randomized order.[18]

-

Administration: The dose is administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[18]

-

Washout Period: A washout period of at least 7 days separates the two dosing periods to ensure complete elimination of the drug from the previous period.[18]

-

Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at specified time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1.0, 1.3, 1.7, 2, 2.3, 2.7, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, and 48 hours).[18]

-

Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of hyoscine butylbromide are determined using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUCt, AUC∞) are calculated from the plasma concentration-time profiles for each subject and formulation using non-compartmental analysis.

-

Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the geometric mean ratios (Test/Reference) for Cmax and AUC are calculated to determine if they fall within the conventional bioequivalence acceptance range (e.g., 80.00% to 125.00%).

In Vitro Smooth Muscle Contractility Assay

This protocol outlines a method to assess the spasmolytic effect of hyoscine butylbromide on isolated human intestinal tissue.

-

Tissue Preparation: Fresh human intestinal tissue samples (e.g., from surgical resections) are obtained. The longitudinal or circular smooth muscle layer is dissected in cold, oxygenated Krebs-Ringer bicarbonate solution. Muscle strips of a standardized size are prepared.

-

Experimental Setup: Each muscle strip is mounted vertically in an organ bath (tissue bath) containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes), with the buffer being replaced every 15 minutes.

-

Induction of Contraction: A stable baseline contraction is induced using a contractile agent. This can be a muscarinic agonist like bethanechol or carbachol, or a depolarizing agent like potassium chloride (KCl).[11][20]

-

Drug Application: Once a stable contractile plateau is reached, hyoscine butylbromide is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nmol/L to 10 µmol/L).[11] The relaxation response is recorded for each concentration.

-

Data Analysis: The relaxation induced by each concentration of hyoscine butylbromide is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC₅₀ (the concentration of drug that causes 50% inhibition of the induced contraction) is calculated using non-linear regression analysis.[11]

Clinical Efficacy and Safety

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of hyoscine butylbromide in treating conditions characterized by smooth muscle spasms.

-

Abdominal Pain and Cramping: Ten placebo-controlled studies confirmed that hyoscine butylbromide is beneficial in treating abdominal pain caused by cramping.[3][6] It has shown efficacy in reducing pain intensity in patients with acute gastroenteritis.[17][21]

-

Irritable Bowel Syndrome (IBS): The drug is commonly used to alleviate symptoms of IBS, such as abdominal pain and discomfort.[2]

-

Labor: Some studies suggest it may help shorten the duration of the first stage of labor, although its overall efficacy in this area remains under investigation.[12][17][22]

-

Diagnostic Procedures: It is used to reduce intestinal peristalsis during radiological imaging (e.g., MRI, CT colonography) and endoscopy, thereby improving image quality by reducing motion artifacts.[1]

Safety and Tolerability

Hyoscine butylbromide is generally well-tolerated, with a favorable safety profile primarily due to its limited systemic absorption and inability to cross the blood-brain barrier.[3][6]

-

Common Adverse Effects: The most frequently reported side effects are peripheral anticholinergic effects, including dry mouth (xerostomia), blurred vision, tachycardia, and urinary retention.[2][15] Constipation may also occur.[17] These effects are typically mild and transient.

-

Serious Adverse Events: Serious adverse events are rare. Anaphylactic reactions and shock have been observed in very rare cases, particularly after parenteral administration.[15]

-

Contraindications: It is contraindicated in patients with conditions that could be exacerbated by its anticholinergic effects, such as myasthenia gravis, megacolon, narrow-angle glaucoma, and prostatic hypertrophy with urinary retention.[2][15]

-

Special Populations: Safety during pregnancy and lactation has not been definitively established, and it should be used with caution.[15] Geriatric patients may be more susceptible to anticholinergic side effects.[14]

Table 3: Toxicological Data for Hyoscine Butylbromide

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Mice | Oral | 1000 - 3000 mg/kg | [5] |

| LD₅₀ | Rats | Oral | 1040 - 3300 mg/kg | [5] |

| LD₅₀ | Dogs | Oral | 600 mg/kg | [5] |

| NOAEL | Rats | Oral (4 weeks) | 500 mg/kg | [5] |

| NOAEL | Dogs | Oral (39 weeks) | 30 mg/kg | [5] |

| Mutagenicity | Ames, HPRT, Chromosome Aberration | In vitro | Negative | [5] |

| Clastogenicity | Rat Micronucleus Assay | In vivo | Negative |[5] |

Conclusion

Hyoscine butylbromide possesses a well-defined pharmacological profile as a peripherally acting antispasmodic agent. Its primary mechanism of action, competitive antagonism of muscarinic receptors in smooth muscle, is complemented by a secondary nicotinic receptor-blocking effect. The quaternary ammonium structure is key to its favorable safety profile, restricting its action to the periphery and minimizing central nervous system side effects. Pharmacokinetic studies confirm its low oral bioavailability and targeted distribution to the abdominal and pelvic regions. Decades of clinical use and numerous studies support its efficacy and safety in the management of pain and discomfort arising from smooth muscle spasms in the gastrointestinal and genitourinary systems. This comprehensive profile makes it a valuable therapeutic option for a range of visceral spasmodic conditions.

References

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mims.com [mims.com]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Read by QxMD [read.qxmd.com]

- 7. prisminltd.com [prisminltd.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood [mdpi.com]

- 13. mims.com [mims.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. verification.fda.gov.ph [verification.fda.gov.ph]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. The effect of intravenous hyoscine butylbromide on slow progress in labor (BUSCLAB): A double-blind randomized placebo-controlled trial | PLOS Medicine [journals.plos.org]

Scopolamine Butylbromide: A Technical Deep Dive into Muscarinic Receptor Subtype Selectivity

For Immediate Release

This technical guide provides a comprehensive analysis of the muscarinic receptor subtype selectivity of scopolamine (B1681570) butylbromide, also known as hyoscine butylbromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on binding affinities and functional potencies, details relevant experimental methodologies, and illustrates key signaling pathways.

Executive Summary

Scopolamine butylbromide is a quaternary ammonium (B1175870) derivative of scopolamine, widely used as an antispasmodic agent. Its therapeutic effect is primarily mediated through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). While it is generally considered a non-selective muscarinic antagonist, a detailed understanding of its interaction with the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for a precise comprehension of its pharmacological profile. This guide explores its binding characteristics and the functional consequences of receptor blockade.

Muscarinic Receptor Subtype Overview and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. They are classified into five subtypes, M1 through M5, which exhibit distinct tissue distributions and couple to different intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Signaling Pathway Diagrams

Quantitative Data: Binding Affinity Profile

Table 1: Binding Affinity (Ki) of Scopolamine for Human Muscarinic Receptor Subtypes

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Scopolamine | ~1.1 | ~1.9 | ~1.3 | ~1.0 | ~1.2 |

Note: These values are approximate and compiled from various sources. The affinity of scopolamine is in the low nanomolar range for all five subtypes, indicating a lack of significant selectivity.

Experimental Protocols

The determination of binding affinity and functional potency of a compound like this compound at muscarinic receptors involves a series of well-established in vitro assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed and diluted in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]NMS), and varying concentrations of this compound.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound, thereby determining its potency as an agonist or antagonist.

This assay is used to determine the functional potency of antagonists at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Cells expressing the M1, M3, or M5 receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value for this compound is determined, representing the concentration that inhibits 50% of the agonist-induced calcium response.

This assay measures the activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol:

-

Membrane Preparation: Cell membranes expressing the M2 or M4 receptor are prepared.

-

Incubation: The membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of a muscarinic agonist, GDP, and [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound [³⁵S]GTPγS, typically by filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The IC50 value for this compound is determined, representing the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Logical Relationship of Selectivity Profile

The binding affinity (Ki) of a compound at different receptor subtypes determines its selectivity. A compound is considered non-selective if its Ki values are similar across all subtypes.

Conclusion

This compound exerts its pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors. Based on the available information for its parent compound, scopolamine, it is likely that this compound acts as a non-selective antagonist with similar affinity for all five muscarinic receptor subtypes. However, a definitive quantitative binding profile for this compound at each of the human M1-M5 receptors is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which would be invaluable for a more refined understanding of the compound's subtype selectivity and its full therapeutic and side-effect profile. Further research is warranted to precisely quantify the binding affinities and functional potencies of this compound at each human muscarinic receptor subtype.

A Technical Guide to the Discovery and Synthesis of Scopolamine Butylbromide for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Scopolamine (B1681570) butylbromide (also known as hyoscine butylbromide), a peripherally acting antimuscarinic agent. The document details its discovery, synthesis, mechanism of action, and applications in research, with a focus on providing actionable information for laboratory and drug development settings.

Discovery and Development

Scopolamine butylbromide was developed in the late 1940s by Boehringer Ingelheim and was first registered for medical use in Germany in 1951, followed by its market launch in 1952 under the trade name Buscopan.[1][2] The primary goal behind its development was to create a derivative of scopolamine (hyoscine) with potent antispasmodic effects on the smooth muscle of the gastrointestinal and genitourinary tracts, but with limited penetration across the blood-brain barrier.[1][3] This was achieved by converting the tertiary amine of the parent scopolamine molecule into a quaternary ammonium (B1175870) compound through the addition of a butyl group.[1][4] This structural modification results in a molecule that is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier, thereby minimizing the central nervous system side effects associated with scopolamine, such as drowsiness and confusion.[3][5]

Physicochemical and Pharmacokinetic Properties

This compound is a white crystalline powder with a molecular formula of C₂₁H₃₀BrNO₄ and a molecular weight of 440.37 g/mol .[1][6] It is highly soluble in water and soluble in ethanol.[7] The quaternary ammonium structure is key to its pharmacokinetic profile, leading to very low oral bioavailability.[8][9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₀BrNO₄ | [1] |

| Molecular Weight | 440.37 g/mol | [1][6] |

| Melting Point | 142-144 °C | |

| Solubility in Water | 50 mg/mL | |

| Appearance | White crystalline powder | [1][7] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source(s) |

| Bioavailability (Oral) | <1% - 8% | [8][9][10] |

| Time to Peak Plasma Concentration | 0.25 - 2 hours | [8][9] |

| Volume of Distribution | 128 L | [8][9] |

| Protein Binding | Low | [10] |

| Elimination Half-Life | 1 - 5 hours | [8][9][10] |

| Metabolism | Hydrolysis of the ester bond | [8][9] |

| Excretion | Primarily fecal | [8][9] |

Mechanism of Action: Anticholinergic Signaling Pathway

This compound exerts its therapeutic effects as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] These receptors are integral to the parasympathetic nervous system, which regulates involuntary bodily functions, including smooth muscle contraction.[5] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M3 subtype in the gastrointestinal tract, this compound inhibits parasympathetic stimulation.[8][9] This leads to the relaxation of smooth muscles, thereby alleviating spasms and associated pain in the digestive and genitourinary systems.[5] Its quaternary ammonium structure confines its action primarily to the periphery, with minimal central nervous system effects.[1][5]

Caption: Anticholinergic signaling pathway of this compound.

Synthesis of this compound

This compound is a semi-synthetic derivative of scopolamine, which is naturally found in plants of the Solanaceae family. The synthesis involves the quaternization of the tertiary amine of the scopolamine molecule with an n-butyl group, typically using n-butyl bromide.

Experimental Protocol

The following protocol is a synthesis of procedures described in various patents. Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Materials and Reagents:

-

Scopolamine base

-

n-Butyl bromide

-

Acetonitrile (B52724) or Tetrahydrofuran (THF) (reaction solvent)

-

Methanol (B129727) or Ethanol (recrystallization solvent)

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Scopolamine base in the chosen reaction solvent (e.g., acetonitrile or THF). A typical ratio is approximately 1g of Scopolamine to 0.5-1 mL of solvent.

-

Addition of Alkylating Agent: Add n-butyl bromide to the reaction mixture. The molar ratio of n-butyl bromide to Scopolamine is typically in excess to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction temperature and duration can vary, with typical conditions being 65-85°C for 20-160 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. The crude this compound can be collected by filtration or by decanting the supernatant liquid. The remaining solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Research Applications

This compound is a valuable tool in various research areas due to its specific anticholinergic properties.

-

Gastrointestinal Motility Studies: It is used to induce smooth muscle relaxation in the gastrointestinal tract, which is useful for in vivo and in vitro studies of gut motility and pharmacology.

-

Urogenital System Research: Its antispasmodic effects on the bladder and ureters make it a useful compound for studying the physiology and pharmacology of the urinary system.

-

Preclinical Drug Development: As a well-characterized muscarinic antagonist, it serves as a reference compound in the development and screening of new antispasmodic drugs.

-

Radiology and Endoscopy: In clinical research settings, it is used to reduce gastrointestinal motility during imaging procedures like MRI and CT scans, as well as during endoscopy, to improve image quality and facilitate the procedure.[4]

-

Pain Research: It is used to investigate the mechanisms of visceral pain, particularly pain originating from cramping and smooth muscle spasms.

Caption: Logical relationship in the development of this compound.

Conclusion

This compound represents a successful example of targeted drug modification to enhance therapeutic efficacy while minimizing undesirable side effects. Its well-defined mechanism of action and specific peripheral effects make it an indispensable tool for both clinical applications and fundamental research in physiology and pharmacology. The synthesis from its natural precursor, scopolamine, is a straightforward process that can be readily implemented in a laboratory setting. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize and synthesize this compound in their work.

References

- 1. CN103864777A - Simple synthesis method of this compound - Google Patents [patents.google.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. alcheminternational.com [alcheminternational.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. CN102146079B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN101744816A - Hyoscine butylbromide compound preparation and preparation method thereof - Google Patents [patents.google.com]

- 9. LabXchange [labxchange.org]

- 10. CN102146079A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Scopolamine Butylbromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of Scopolamine Butylbromide (also known as Hyoscine Butylbromide). The information is curated for professionals in research, and drug development, offering detailed data, experimental protocols, and mechanistic insights to support advanced applications.

Core Chemical Properties

This compound is a quaternary ammonium (B1175870) derivative of scopolamine, a tropane (B1204802) alkaloid.[1] Its chemical structure confers specific physicochemical properties that are crucial for its formulation and therapeutic action as a peripherally acting antimuscarinic agent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀BrNO₄ | [1][3][4] |

| Molecular Weight | 440.4 g/mol | [1][3][4] |

| IUPAC Name | [(1S,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | [1] |

| Appearance | White crystalline solid/powder | [5][6][7] |

| Melting Point | Approximately 140-144°C (with decomposition) | [5][6][8] |

| Solubility | Very soluble in water (50 mg/mL); soluble in ethanol | [5][6][7][8] |

| pH (1% solution) | 5.5 - 6.5 | [8] |

| Optical Rotation [α]D²⁰ | -20.8° (c=3 in water) | [5] |

Mechanism of Action: Muscarinic Antagonism

This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[9][10][11] By blocking the binding of the neurotransmitter acetylcholine, it inhibits the activation of the parasympathetic nervous system.[9][10][11] This blockade leads to the relaxation of smooth muscles in the gastrointestinal, urinary, and biliary tracts, which is the basis of its antispasmodic effect.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[11]

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies have been conducted to elucidate its stability under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Observations | Degradation Extent | Source |

| Acidic Hydrolysis (0.1 N HCl, 80°C) | Stable after 12 hours. | Minimal | [12][13] |

| Acidic Hydrolysis (5 N HCl, 80°C) | Moderate degradation. | ~35% | [12] |

| Alkaline Hydrolysis (0.1 N NaOH, 80°C) | Significant degradation. | ~75% | [12][13] |

| Alkaline Hydrolysis (5 N NaOH, 80°C) | Extensive decomposition. | Complete | [12][13] |

| Oxidative (3% H₂O₂, 25°C) | Moderate degradation. | Moderate | [12] |

| Oxidative (30% H₂O₂, 25°C) | More significant degradation. | Significant | [12] |

| Photolytic (Direct Sunlight) | Stable. | No change | [7][12] |

| Thermal (Heating at 60°C) | Degradation observed. | Significant | [14] |

The primary degradation pathway under hydrolytic conditions, particularly in alkaline media, is the cleavage of the ester bond.[2][6][15] This results in the formation of scopine (B3395896) butylbromide and tropic acid.[15] The drug is highly susceptible to base-catalyzed hydrolysis.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing stability data. Below are protocols derived from published stability-indicating studies.

A typical workflow for assessing the stability of this compound involves subjecting the drug substance to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as HPLC or LC-MS.

References

- 1. This compound | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butylscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound; Butylscopolamine bromide; (-)-N-Butylscopolamine bromide; Hyoscine N-butyl bromide | C21H30BrNO4 | CID 12959398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 149-64-4 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. bsu.edu.eg [bsu.edu.eg]

- 14. dial.uclouvain.be [dial.uclouvain.be]

- 15. electronicsandbooks.com [electronicsandbooks.com]

Scopolamine Butylbromide: A Technical Examination of its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570) Butylbromide, also known as Hyoscine Butylbromide (HBB), is a peripherally acting antimuscarinic agent widely employed for its spasmolytic properties on the smooth muscle of the gastrointestinal (GI) and genitourinary tracts.[1][2] This technical guide provides an in-depth analysis of the in vitro and in vivo pharmacological effects of Scopolamine Butylbromide, offering a valuable resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its quaternary ammonium (B1175870) structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other anticholinergic agents.[1] The therapeutic action of HBB is primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells, leading to muscle relaxation and the alleviation of spasms.[3]

Signaling Pathway of this compound

Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound competitively inhibits the binding of acetylcholine to the M3 receptor, thereby interrupting this signaling cascade and preventing smooth muscle contraction.

Quantitative In Vitro Data

The in vitro effects of this compound have been quantified through various assays, primarily assessing its binding affinity to muscarinic receptors and its functional antagonism of agonist-induced smooth muscle contraction.

| Parameter | Value | Species/Tissue | Method | Reference |

| IC50 | 429 nmol L⁻¹ | Human Intestinal Muscle | Isometric Force Transducers (Bethanechol-induced contraction) | [4] |

| IC50 | 121 nmol L⁻¹ | Human Intestinal Muscle | Calcium Imaging (Bethanechol-induced Ca²⁺ mobilization) | [4] |

| IC50 | 224 nmol L⁻¹ | Human Intestinal Epithelium | Ussing Chamber (Bethanechol-induced secretion) | [4] |

| IC50 | 0.19 ± 0.04 µM | Human SH-SY5Y cells | Patch Clamp (Nicotinic ACh receptor-mediated currents) | [5] |

| IC50 | 3.1 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | Isometric Measurements (Muscarinic M2 receptor antagonism) | [6] |

| IC50 | 0.9 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | Isometric Measurements (Muscarinic M3 receptor antagonism) | [6] |

| Ki | 233 nM | Human Muscarinic M2 Receptor | Radioligand Binding Assay | [7] |

| Ki | 643 nM | Human Muscarinic M3 Receptor | Radioligand Binding Assay | [7] |

| pA2 | 9.09 ± 0.022 | Goat Ileum | Schild Plot (vs. Acetylcholine) | [8] |

| pA2 | 9.46 ± 0.05 | Guinea Pig Ileum | Schild Plot (vs. Acetylcholine) | [8] |

Quantitative In Vivo Data

In vivo studies in animal models and humans have provided valuable data on the pharmacokinetic and pharmacodynamic properties of this compound.

| Parameter | Value | Species | Route of Administration | Method | Reference |

| Cmax | 184.6 ± 60.8 pg/mL | Human | Oral (20 mg) | LC-MS/MS | [9] |

| AUC0-t | 1299 ± 74.2 pg.h/mL | Human | Oral (20 mg) | LC-MS/MS | [9] |

| tmax | 3.5 h (median) | Human | Oral (20 mg) | LC-MS/MS | [9] |

| Cmax | 528.6 ± 109.4 pg/ml | Human | Oral (0.4 mg) | Radioreceptor Binding Assay | [10] |

| Cmax | 2909.8 ± 240.9 pg/ml | Human | Intravenous (0.4 mg) | Radioreceptor Binding Assay | [10] |

| Half-life | 4.5 ± 1.7 h | Human | Intravenous | Radioreceptor Binding Assay | [10] |

| Bioavailability | 10.7 - 48.2% | Human | Oral | Radioreceptor Binding Assay | [10] |

| Bioavailability | <1% | Human | Oral | Renal Excretion | [2] |

| Half-life | 1-5 hours | Human | Intravenous | Not specified | [3] |

Experimental Protocols

In Vitro Methodologies

This technique is fundamental for assessing the direct effect of this compound on smooth muscle contractility.

Protocol:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is carefully dissected and cleaned.[11]

-

Mounting: The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[11] One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with periodic washing.[12]

-

Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce a stable contraction.

-

Antagonist Addition: this compound is added in increasing concentrations to generate a cumulative concentration-response curve, or at a single concentration to assess its inhibitory effect.

-

Data Recording: The isometric contractions are recorded continuously.

-

Data Analysis: The data are analyzed to determine parameters such as IC50 or pA2 values.[8]

This method is employed to investigate the effects of this compound on epithelial ion transport and secretion.

Protocol:

-

Tissue Preparation: A section of intestinal mucosa is excised and mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.[13]

-

Chamber Setup: Both sides of the chamber are filled with identical physiological solutions, warmed to 37°C, and aerated.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped to zero, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Secretagogue Addition: A secretagogue (e.g., bethanechol) is added to the serosal side to stimulate anion secretion.

-

HBB Application: this compound is added to the serosal or mucosal side to assess its effect on the stimulated Isc.

-

Data Analysis: Changes in Isc are analyzed to determine the inhibitory effect of HBB on epithelial secretion.[14]

This assay is used to determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes.

Protocol:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest are prepared.[15]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.[15]

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.[15]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the IC50 and subsequently the Ki value for this compound can be calculated.[16]

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in smooth muscle cells in response to this compound.

Protocol:

-

Cell Loading: Isolated smooth muscle cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Agonist Stimulation: A contractile agonist (e.g., carbachol) is added to the cells to induce an increase in intracellular calcium.

-

HBB Application: this compound is then added to assess its ability to inhibit the agonist-induced calcium signal.

-

Image Acquisition and Analysis: Fluorescence images are captured over time, and the changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are quantified.[18]

In Vivo Methodologies

This is a common method to assess the effect of this compound on gastrointestinal motility in small animals.

Protocol:

-

Animal Fasting: Animals (typically mice or rats) are fasted for a specific period (e.g., 6-18 hours) with free access to water.[19]

-

Drug Administration: this compound or a vehicle control is administered orally or via injection.

-

Charcoal Meal Administration: After a predetermined time, a charcoal meal (a non-absorbable marker) is administered orally.[20]

-

Euthanasia and Dissection: At a specific time point after the charcoal meal administration, the animals are euthanized, and the small intestine is carefully dissected.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal.

Conclusion

This compound is a well-characterized antimuscarinic agent with a clear mechanism of action and a defined profile of in vitro and in vivo effects. Its peripheral action, resulting from its quaternary ammonium structure, makes it a valuable therapeutic option for the treatment of smooth muscle spasms with a favorable side effect profile. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gastroenterology and urology. The continued application of these and more advanced techniques will further elucidate the therapeutic potential and nuances of this important medication.

References

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biology-journal.org [biology-journal.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijper.org [ijper.org]

Investigating the peripheral effects of Scopolamine butylbromide

An In-depth Technical Guide on the Peripheral Effects of Scopolamine (B1681570) Butylbromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scopolamine butylbromide, also known as hyoscine butylbromide (HBB), is a peripherally acting anticholinergic agent widely used for its antispasmodic properties.[1][2] Its quaternary ammonium (B1175870) structure restricts its passage across the blood-brain barrier, leading to a pharmacological profile characterized by potent peripheral effects with minimal central nervous system involvement.[3][4] This technical guide provides a comprehensive overview of the peripheral effects of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from pivotal studies, and employs visualizations to illustrate complex biological pathways and workflows, serving as a critical resource for professionals in pharmacology and drug development.

Introduction

This compound is a semi-synthetic derivative of the tropane (B1204802) alkaloid scopolamine, developed and introduced in the 1950s.[2] It is indicated for the treatment of pain and discomfort associated with abdominal cramps, irritable bowel syndrome (IBS), and spasms in the gastrointestinal and genitourinary tracts.[4][5] The addition of a butyl group to the scopolamine molecule creates a quaternary ammonium cation, a key structural feature that confers high polarity.[3][4] This polarity is responsible for its poor absorption from the gastrointestinal tract and its inability to cross the blood-brain barrier, thus confining its anticholinergic activity primarily to peripheral systems.[3][6]

Mechanism of Action

Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][6] It displays a high affinity for muscarinic receptors located on smooth muscle cells within the gastrointestinal tract, urinary system, and other peripheral organs.[1][2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M3 subtype, it inhibits parasympathetic stimulation.[1][7] This blockade prevents the intracellular signaling cascade that leads to smooth muscle contraction, resulting in a potent spasmolytic or muscle-relaxing effect.[1][6][7] This action is the basis for its therapeutic use in alleviating pain secondary to cramping.[1][2]

Nicotinic Receptor Blockade

In addition to its potent antimuscarinic activity, this compound also exhibits an affinity for nicotinic acetylcholine receptors (nAChRs).[2][3] This interaction contributes to a ganglion-blocking effect within the parasympathetic nervous system, further enhancing its spasmolytic properties by inhibiting cholinergic transmission at the ganglionic level.[2][8][9] However, studies suggest that its nicotinic antagonism plays a more moderate, modulatory role compared to its strong antimuscarinic actions.[10]

Peripheral Selectivity

The drug's defining characteristic is its peripheral selectivity. The quaternary ammonium structure renders the molecule highly polar and limits its lipid solubility.[4][6] Consequently, it is poorly absorbed orally and cannot readily penetrate the blood-brain barrier.[3][6] This minimizes the central nervous system side effects—such as drowsiness, confusion, and hallucinations—that are commonly associated with tertiary amine anticholinergics like atropine (B194438) and scopolamine itself.[6][11]

Pharmacokinetics

The pharmacokinetic profile of this compound is defined by its low systemic availability and targeted peripheral action.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Oral Bioavailability | <1% - 8% | [2][7][11][12] |

| Time to Peak Plasma (Tmax) | 0.25 - 2 hours | [1][7] |

| Elimination Half-life (t½) | 1 - 5 hours | [1][7][11] |

| Volume of Distribution (Vd) | 128 L | [1][7] |

| Total Clearance | 1.2 L/min | [1][7] |

| Protein Binding | Low | [11][12] |

| Metabolism | Hydrolysis of the ester bond | [1][7] |

| Primary Excretion Route | Feces (69.7%), Urine (4.4%) |[1][7] |

Due to its high affinity for tissue receptors, this compound remains available at its site of action in the intestine, where it exerts a local spasmolytic effect despite low plasma concentrations.[2]

Pharmacodynamic Effects (Peripheral)

Gastrointestinal (GI) System

This compound exerts a pronounced effect on the GI tract by reducing smooth muscle motility and secretions.[6] This makes it effective for symptomatic relief of abdominal pain and cramping associated with conditions like Irritable Bowel Syndrome (IBS).[5][12] It is also used in diagnostic procedures such as gastroduodenal endoscopy to reduce spasm.[13]

Genitourinary System

The drug effectively alleviates spasms in the urinary system.[6] It is used clinically for conditions such as bladder spasms and to provide symptomatic relief from ureteral and renal colic, though its efficacy in facilitating stone passage is not established.[6][14]

Exocrine Glands

As an anticholinergic, this compound reduces secretions from various exocrine glands. This leads to common side effects like dry mouth due to decreased saliva production.[15][16] This property is also harnessed clinically to reduce excessive respiratory secretions in palliative care, particularly to manage the "death rattle" at the end of life.[11][17]

Cardiovascular System

The peripheral anticholinergic effects can extend to the cardiovascular system. Adverse effects such as tachycardia (increased heart rate) and hypotension have been reported, particularly with parenteral administration.[13][18] Caution is advised when using this compound injection in patients with underlying cardiac conditions like heart failure, coronary heart disease, or cardiac arrhythmia, as serious adverse effects can lead to fatal outcomes in this population.[13][19]

Key Experimental Protocols

In Vitro Functional Assays on Human Intestinal Tissue

A key study by Krueger et al. provided quantitative data on the effects of this compound in human intestinal tissue, elucidating its mechanism at the tissue and cellular level.[20]

-

Objective : To quantify the antimuscarinic and spasmolytic effects of HBB on human intestinal smooth muscle, epithelial secretion, and enteric neurons.[10][20]

-

Methodology :

-

Tissue Preparation : Full-thickness human intestinal segments were obtained from surgical resections. Longitudinal muscle-myenteric plexus (LMMP) preparations and mucosal-submucosal preparations were created.

-

Isometric Force Transduction : Muscle strips were mounted in organ baths to measure isometric contractions. The effect of HBB was tested against contractions induced by the muscarinic agonist bethanechol.

-

Ussing Chamber Electrophysiology : Epithelial tissue was mounted in Ussing chambers to measure short-circuit current (Isc), an indicator of active ion secretion. The inhibitory effect of HBB on bethanechol-induced secretion was quantified.

-

Calcium Imaging : The effect of HBB on bethanechol-induced intracellular calcium mobilization in isolated smooth muscle cells was measured using fluorescent calcium indicators.

-

Neuronal Activity Imaging : Fast neuroimaging was used to assess the effect of HBB on the action potential discharge in enteric neurons evoked by bethanechol.[20]

-

-

Results : The study yielded IC50 values for HBB's inhibitory effects.

Table 2: In Vitro Functional Activity of HBB in Human Intestinal Tissue[20]

| Parameter (Inhibition of Bethanechol-induced...) | IC50 Value (nmol/L) |

|---|---|

| Muscle Contractions | 429 |

| Calcium Mobilization | 121 |

| Epithelial Secretion | 224 |

Clinical Trial: The SILENCE Study

The SILENCE trial was a multicenter, randomized, double-blind, placebo-controlled study that investigated the prophylactic use of this compound for managing death rattle in patients at the end of life.[17][21][22]

-

Objective : To determine if prophylactic subcutaneous administration of this compound reduces the incidence of death rattle in dying patients.[17][23]

-

Methodology :

-

Participants : 162 patients in the dying phase with a life expectancy of three or more days were randomized across six hospices in the Netherlands.[17][22]

-

Intervention : Patients received either subcutaneous this compound (20 mg, four times a day) or a placebo.[22]

-

Primary Outcome : The occurrence of a death rattle of grade 2 or higher (on a 0-3 scale) measured at two consecutive time points four hours apart.[22]

-

Secondary Outcomes : Time to onset of death rattle and incidence of anticholinergic adverse events (e.g., restlessness, dry mouth, urinary retention).[17][22]

-

-

Results : The study demonstrated a significant reduction in the incidence of death rattle in the treatment group.

Table 3: Clinical Efficacy in Reducing Death Rattle (SILENCE Trial)[17][21][22][24]

| Outcome | This compound Group (n=79) | Placebo Group (n=78) | Difference (95% CI) | P-value |

|---|

| Incidence of Death Rattle | 10 patients (13%) | 21 patients (27%) | 14% (2% - 27%) | 0.02 |

Table 4: Incidence of Key Adverse Effects (SILENCE Trial)[17][21][22][24]

| Adverse Effect | This compound Group | Placebo Group |

|---|---|---|

| Restlessness | 28% (22 of 79) | 23% (18 of 78) |

| Dry Mouth | 10% (8 of 79) | 15% (12 of 78) |

| Urinary Retention | 23% (6 of 26)* | 17% (3 of 18)* |

*Denominator represents patients in whom urinary retention could be assessed.

Conclusion

This compound is a well-established antispasmodic agent whose peripheral effects are a direct consequence of its chemical structure. Its potent antagonism of muscarinic receptors in smooth muscle provides effective relief from gastrointestinal and genitourinary cramping, while its quaternary ammonium nature ensures peripheral selectivity by preventing entry into the central nervous system. Quantitative in vitro data confirms its strong inhibitory action on muscle contraction and epithelial secretion. Furthermore, robust clinical trial evidence supports its use in palliative care for reducing respiratory secretions. For drug development professionals, this compound serves as a prime example of how targeted chemical modification can optimize the therapeutic window of a compound by restricting its site of action and minimizing undesirable central side effects. Future research may continue to explore its utility in other conditions characterized by smooth muscle hypermotility or excessive glandular secretions.

References

- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. altmeyers.org [altmeyers.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 12. Butylscopolamine [bionity.com]

- 13. gov.uk [gov.uk]

- 14. karger.com [karger.com]

- 15. What are the side effects of this compound? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Effect of esmolol on cardiovascular responses induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.eur.nl [pure.eur.nl]

- 22. Effect of Prophylactic Subcutaneous this compound on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. amsterdamumc.org [amsterdamumc.org]

Initial Studies of Scopolamine Butylbromide on Airway Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the effects of scopolamine (B1681570) butylbromide (also known as hyoscine butylbromide) on airway smooth muscle. The document focuses on the core pharmacological principles, experimental methodologies, and quantitative data derived from early in vitro research.

Core Mechanism of Action

Scopolamine butylbromide is a quaternary ammonium (B1175870) derivative of scopolamine, classified as a competitive antimuscarinic agent. Its primary mechanism of action on airway smooth muscle is the blockade of acetylcholine (B1216132) (ACh) at muscarinic receptors. As a quaternary ammonium compound, it possesses low lipid solubility and does not readily cross the blood-brain barrier, leading to predominantly peripheral effects.